2,5-dichloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N6O2S/c18-12-9-11(14(19)28-12)15(26)20-10-13-21-16(24-3-1-2-4-24)23-17(22-13)25-5-7-27-8-6-25/h9H,1-8,10H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMDVWDUXMFNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=C(SC(=C3)Cl)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Core Heterocycle and Substituent Variations
The compound’s triazine core distinguishes it from analogs with pyrimidine or quinazoline backbones (e.g., compounds 11a , 11b , and 12 in ). For example:
- Compound 11a: A thiazolo[3,2-a]pyrimidine derivative with a 2,4,6-trimethylbenzylidene group and a cyano substituent .
- Compound 12: A pyrimido[2,1-b]quinazoline with a 5-methylfuran-2-yl group and a cyano functionality .
Substituent Effects on Physicochemical Properties
Table 1: Key Comparisons of Structural and Physical Properties
Spectroscopic and Electronic Profiles
- IR Spectroscopy : The target compound’s carboxamide group would exhibit NH stretches (~3,400 cm⁻¹) and C=O stretches (~1,700 cm⁻¹), similar to compounds 11a and 12 .
- NMR : The dichlorothiophene’s protons would resonate downfield (δ ~7.0–8.0 ppm), distinct from the upfield shifts of methyl groups in 11a (δ 2.24–2.37 ppm) .
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